

# Application Notes and Protocols: Anisyl Propionate in Food Science

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anisyl propionate*

Cat. No.: *B1198740*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Food Development Professionals

## Introduction and Physicochemical Properties

**Anisyl propionate**, also known as 4-methoxybenzyl propanoate, is a synthetic flavoring agent valued in the food industry for its distinct sensory profile.<sup>[1][2]</sup> It is a stable, colorless to pale yellow liquid characterized by a sweet, fruity, and floral aroma with vanilla-like undertones.<sup>[1][3]</sup> Its flavor profile is often described as reminiscent of cherry, peach, plum, and quince.<sup>[1]</sup> This compound is utilized to impart or enhance specific flavor notes in a variety of food products.<sup>[1]</sup> <sup>[4]</sup> **Anisyl propionate** is classified as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).<sup>[5][6]</sup>

## Physicochemical Data

The key physicochemical properties of **anisyl propionate** are summarized in Table 1. This data is essential for its proper handling, storage, and application in food formulations.

Table 1: Physicochemical Properties of **Anisyl Propionate**

Property	Value	References
Chemical Name	<b>4-Methoxybenzyl propanoate</b>	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	p-Anisyl propionate, p-Methoxybenzyl propionate	<a href="#">[5]</a> <a href="#">[7]</a>
CAS Number	7549-33-9	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	194.23 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Colorless to slightly yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Odor/Flavor Profile	Sweet, fruity (cherry, peach), floral, vanilla-like, herbaceous	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	277 °C @ 760 mm Hg	<a href="#">[3]</a> <a href="#">[5]</a>
Density	1.070 - 1.086 g/mL at 25°C	<a href="#">[1]</a> <a href="#">[5]</a>
Refractive Index	1.505 - 1.510 at 20°C	<a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Insoluble in water, glycerol, propylene glycol; Soluble in organic solvents and oils.	<a href="#">[1]</a> <a href="#">[5]</a>

| Flash Point | > 110 °C (> 230 °F) | [\[1\]](#)[\[6\]](#) |

## Regulatory Status and Safety

**Anisyl propionate** has been evaluated for safety by international regulatory bodies and is permitted for use in food as a flavoring agent.

## Regulatory Information

Table 2: Regulatory and Safety Information for **Anisyl Propionate**

Regulatory Body / Identifier	Number / Status	Reference(s)
FEMA Number	2102	[5][8][9]
GRAS Status	FEMA GRAS (Pub. No. 3)	[5][8][10]
JECFA Number	874	[5][9]
JECFA Evaluation	No safety concern at current levels of intake when used as a flavouring agent (2001).	[5]
FDA Regulation	21 CFR 172.515 (Synthetic flavoring substances and adjuvants)	[5][8]

| EU Flavis Number | 09.145 |[3][7] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that **anisyl propionate** poses no safety concern at current intake levels when used as a flavoring agent.[5] Toxicological reviews confirm its low toxicity profile.[11]

## Applications in Food Products

The primary application of **anisyl propionate** is as a flavor enhancer or flavoring agent in the food industry.[2][5] Its stability and distinct sensory profile make it a versatile ingredient.[2][4] It is particularly effective for intensifying vanilla, plum, and quince flavors.[1]

## Recommended Usage Levels

Typical usage levels for **anisyl propionate** are in the parts-per-million (ppm) range, varying by food category.

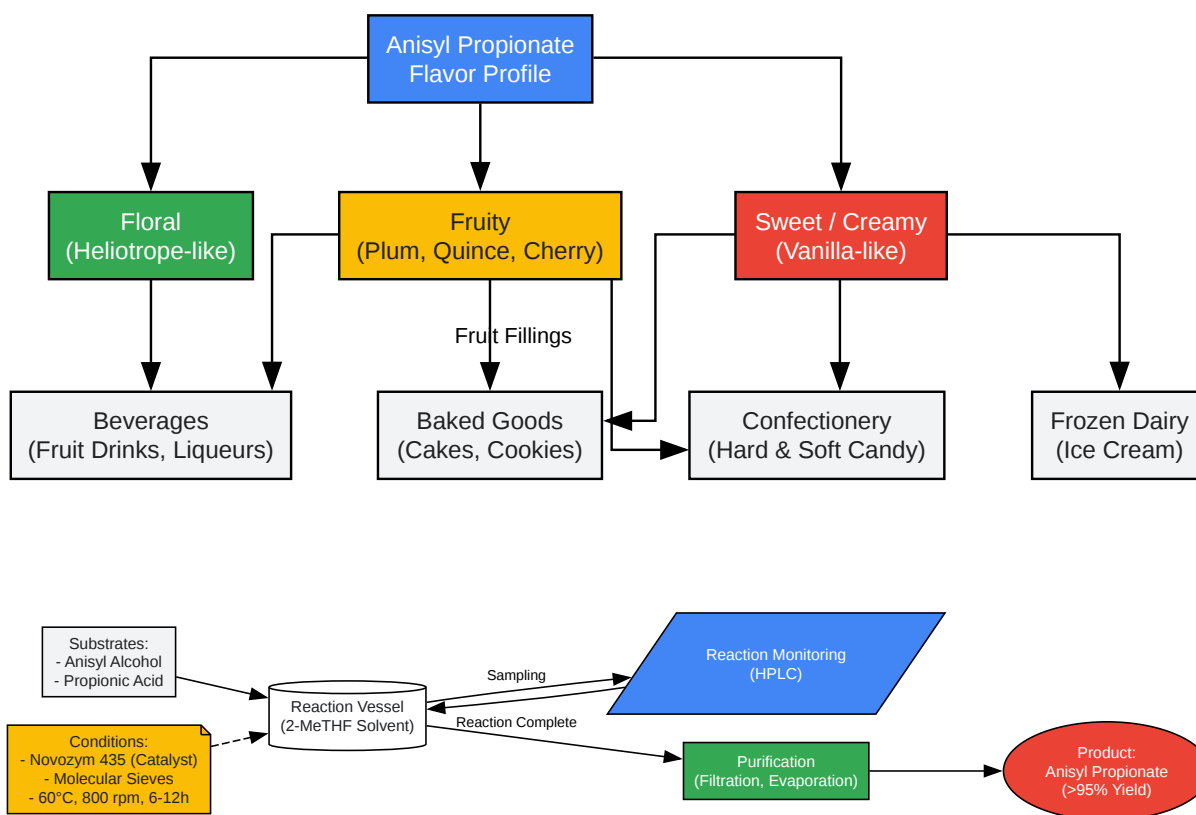
Table 3: Recommended Usage Levels of **Anisyl Propionate** in Various Food Categories

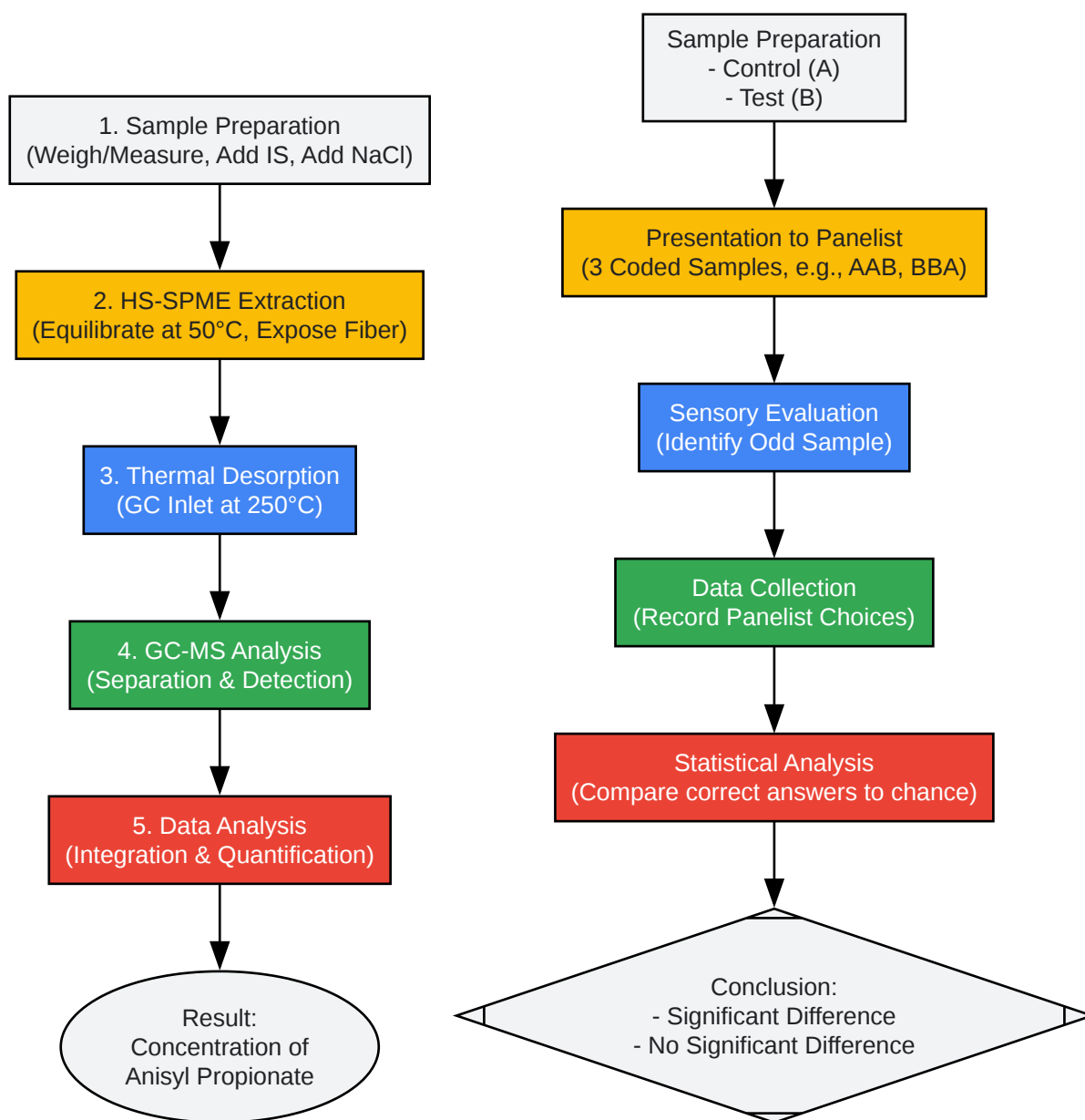
Food Category	Average Usual (ppm)	Average Maximum (ppm)
<b>Baked Goods</b>	<b>17.0</b>	<b>30.0</b>
Beverages (non-alcoholic)	5.0	7.0
Beverages (alcoholic)	3.0	5.0
Frozen Dairy	6.0	11.0
Gelatins & Puddings	5.0	9.0
Hard Candy	0.6	16.0
Soft Candy	12.0	23.0
Condiments / Relishes	0.45	0.68
Fats / Oils	0.45	0.68
Meat Products	0.45	0.68

Data sourced from The Good Scents Company, based on FEMA GRAS evaluations.[6]

## Logical Application Framework

The selection of **anisyl propionate** for a food product is guided by its sensory characteristics.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Measuring Flavor and Sensory Protocols [sensapure.com]

- 2. Triangle Test [sensorysociety.org]
- 3. Determination of the Volatile Components | Springer Nature Experiments [experiments.springernature.com]
- 4. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 5. flavorsum.com [flavorsum.com]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analytical methods for volatile compounds in wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Anisyl Propionate in Food Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198740#application-of-anisyl-propionate-in-food-science-and-technology]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)